2-Methyl-5-[(methylthio)methyl]furan
Description
Properties
CAS No. |
13679-60-2 |
|---|---|
Molecular Formula |
C7H10OS |
Molecular Weight |
142.22 g/mol |
IUPAC Name |
2-methyl-5-(methylsulfanylmethyl)furan |
InChI |
InChI=1S/C7H10OS/c1-6-3-4-7(8-6)5-9-2/h3-4H,5H2,1-2H3 |
InChI Key |
WFHOSUSADRVYLU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)CSC |
Canonical SMILES |
CC1=CC=C(O1)CSC |
Origin of Product |
United States |
Scientific Research Applications
Applications in Food Science
Flavoring Agent:
2-Methyl-5-[(methylthio)methyl]furan is primarily recognized for its role as a flavoring agent. It has been identified in various food products, particularly coffee, where it contributes to the characteristic aroma and taste. Its presence has been noted in both Arabica and Robusta coffee varieties, making it a potential biomarker for coffee consumption .
Flavor Profile:
The compound imparts a flavor reminiscent of garlic and horseradish, which can enhance the sensory attributes of food products . Its classification as a flavoring agent is supported by regulatory bodies such as JECFA (Joint FAO/WHO Expert Committee on Food Additives), which has evaluated its safety in food applications .
Safety Assessments
Safety evaluations have been conducted to determine the acceptable daily intake levels for this compound. The No Observed Effect Level (NOEL) for this compound has been established at levels significantly higher than typical dietary exposure, indicating that it poses no safety concerns when used as intended in food products .
Industrial Applications
Synthesis and Production:
The synthesis of this compound can be achieved through various methods, including the reaction of 2-methylfuran with methylthiol or organolithium compounds. These synthetic pathways are essential for producing the compound in sufficient quantities for industrial use .
Fragrance Industry:
In addition to its culinary applications, this compound is utilized in the fragrance industry due to its potent odor profile. It serves as an ingredient in perfumes and scented products, contributing to complex fragrance formulations that require sulfur-containing compounds for depth and richness .
Case Study 1: Flavoring in Coffee
A study examining the volatile compounds in brewed coffee highlighted the significance of this compound as a key contributor to the flavor profile. The analysis involved gas chromatography-mass spectrometry (GC-MS) techniques to isolate and quantify this compound alongside other flavor constituents, confirming its role in enhancing consumer acceptance of coffee products .
Case Study 2: Safety Evaluation
Research conducted by the Research Institute for Fragrance Materials (RIFM) assessed the safety of this compound in fragrance formulations. The study concluded that at typical usage levels, the compound does not pose any significant health risks, reinforcing its application in consumer products .
Comparison with Similar Compounds
Key Differences :
- Substituent Position : Unlike 2-[(Methylthio)methyl]furan, which has a methylthio group at C2, the target compound positions this group at C5, altering its volatility and interaction with biological receptors .
- Aroma Profile: Compared to 2-Pentylfuran (green, floral notes), this compound exhibits a pungent, garlic-like odor due to sulfur atoms .
- Biomedical Relevance : While 2-Methyl-5-(methylthio)furan is linked to cancer studies, 2-Ethylfuran is primarily associated with metabolic byproducts in adipocytes .
Physicochemical Properties
Insights :
- The methylthio-methyl group at C5 increases molecular weight and boiling point compared to simpler furans like 2-Ethylfuran.
- Shared sulfur atoms contribute to low water solubility and high volatility, facilitating GC-MS detection .
Concentration in Natural Systems
Notable Trends:
Preparation Methods
Reaction Mechanism and Optimization
Furfuryl mercaptan reacts with iodomethane in the presence of potassium hydroxide as a base, facilitating deprotonation of the thiol to generate a thiolate ion. This nucleophile attacks the electrophilic methyl group of iodomethane, yielding 2-((methylthio)methyl)furan and potassium iodide as a byproduct. The reaction is typically conducted in aqueous medium at ambient temperature, with a reported yield of 34% after distillation.
Critical Parameters :
-
Base Selection : Potassium hydroxide outperforms weaker bases due to its ability to fully deprotonate the thiol.
-
Solvent System : A biphasic system (water/ether) enhances product isolation, though solvent-free variations have been explored for greener synthesis.
-
Temperature : Reactions proceed efficiently at 0–25°C, minimizing side reactions such as over-alkylation or furan ring degradation.
Limitations and Scalability Challenges
The moderate yield (34%) underscores challenges in product volatility and purification. Distillation under reduced pressure (20 mmHg, 61°C) is necessary to isolate the colorless liquid, but losses occur due to the compound’s low boiling point. Scaling this method requires careful control of exothermicity during base addition and efficient separation protocols to mitigate emulsion formation during extraction.
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Zr(IV)-Schiff Base-MCM-41 | Solvent-free | 35 | 0.33 | 99 |
| Fe₃O₄/Salen-Cu(II) | Ethanol | 60 | 0.33 | 90 |
| Laccase-TEMPO | Phosphate buffer | 20 | 27 | 82 |
These systems highlight the trade-offs between reaction speed, yield, and sustainability. Solvent-free methods minimize waste, while enzymatic routes align with green chemistry principles despite slower kinetics.
Alternative Synthetic Strategies
Functionalization of Pre-Substituted Furans
Introducing the methylthio methyl group to pre-methylated furans (e.g., 2-methylfuran) remains unexplored in the literature. Potential routes include:
-
Friedel-Crafts Alkylation : Using methanethiol and a Lewis acid catalyst, though regioselectivity at the 5-position may be challenging.
-
Thiol-Ene Click Chemistry : UV-initiated coupling of methanethiol with 2-methylfuran derivatives, offering rapid and selective bond formation.
Industrial-Scale Considerations
Catalyst Recycling and Cost Efficiency
Magnetic nanoparticle-supported catalysts (e.g., Fe₃O₄-DABCO tribromide) enable rapid separation and reuse, reducing costs in large-scale sulfide production. For the alkylation route, optimizing base recovery from aqueous waste streams could improve sustainability.
Q & A
Q. What analytical methods are recommended for quantifying 2-Methyl-5-[(methylthio)methyl]furan in biological matrices?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the primary analytical method, particularly for volatile organic compound (VOC) profiling in biological systems. For example, in adipocyte studies, headspace solid-phase microextraction (HS-SPME) coupled with GC-qMS achieved detection limits of ~1 ppb for this compound. However, challenges arise due to its volatility and instability in reference mixtures, necessitating normalization via internal standards (e.g., deuterated analogs) and calibration curves . Quantification may rely on peak area ratios when reference standards are unavailable .
Q. What storage conditions ensure the stability of this compound as a reference standard?
Methodological Answer: ISO 17034-certified reference materials, such as those from CATO, require storage in amber glass vials under inert gas (e.g., argon) at –20°C to prevent oxidation of the methylthio group. Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) should confirm no significant changes in purity (assessed via HPLC-UV or GC-FID) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer: While acute toxicity data are limited, EFSA guidelines for structurally related furans recommend:
- Use of fume hoods and PPE (nitrile gloves, lab coats) to minimize inhalation/contact.
- Waste disposal via halogenated solvent containers due to sulfur content.
- Monitoring for genotoxicity using Ames tests (as done for 2-MTHF, a related solvent), which showed no mutagenic activity in Salmonella typhimurium .
Advanced Research Questions
Q. How can synthetic routes for this compound derivatives be optimized?
Methodological Answer: A thiomethylation strategy using 5-methylfuran-2-carbaldehyde as a precursor is common. For example:
- React 5-methylfurfuryl alcohol with methanethiol under acidic catalysis (H₂SO₄, 60°C, 12h).
- Purify via fractional distillation (boiling point: 79–81°C at 50 mmHg) and confirm structure via ¹H NMR (δ 2.1 ppm for SCH₃, δ 6.2 ppm for furan protons) .
- Yield improvements (>90%) are achievable using microwave-assisted synthesis to reduce reaction time .
Q. How does this compound participate in cellular metabolism, particularly in adipocytes?
Methodological Answer: In Simpson-Golabi-Behmel syndrome (SGBS) adipocytes, this compound is released as a VOC linked to lipid peroxidation pathways. Key findings include:
- Correlation with aldehyde dehydrogenase (ALDH) activity, which metabolizes aldehydes into carboxylic acids.
- Co-detection with acetone (57 ppb) and DMS (317 ppb) suggests shared metabolic origins in β-oxidation or ketogenesis .
- Experimental validation requires siRNA knockdown of ALDH isoforms to assess dependency .
Q. What strategies resolve discrepancies in reported volatility or stability data for this compound?
Methodological Answer: Contradictions in volatility (e.g., boiling point variations) arise from differing experimental setups. To harmonize
Q. How is this compound implicated in disease biomarkers, such as cancer?
Methodological Answer: In metabolomic studies, this compound correlates with breast cancer (BC) when detected in urine (GC-qMS/NMR). Methodological steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
